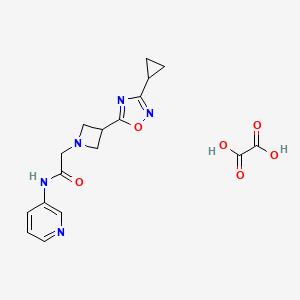![molecular formula C19H22N2O4S B2518589 4-isopropyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 926031-90-5](/img/structure/B2518589.png)
4-isopropyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related sulfonamide compounds involves the reaction of sulfamethoxazole with various aldehydes to form Schiff bases, as seen in the synthesis of 4-[(2-hydroxy-3-methoxybenzylideneamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide . Although the synthesis of the specific compound of interest is not detailed, the methods used for related compounds suggest that similar synthetic routes could be employed, potentially involving the formation of a Schiff base followed by cyclization to form the tetrahydrobenzo[f][1,4]oxazepin ring.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often characterized using various spectroscopic techniques, including MS, IR, NMR, and crystallography . These techniques can provide detailed information about the molecular framework, functional groups, and tautomeric forms. For the compound of interest, similar analytical methods would likely reveal its molecular structure, including the isopropyl group's position and the tetrahydrobenzo[f][1,4]oxazepin ring's conformation.
Chemical Reactions Analysis
Sulfonamide compounds can undergo various chemical reactions, including biotransformation in biological systems. For instance, a study on a new selective carbonic anhydrase II inhibitor resulted in the formation of an N-hydroxymetabolite, indicating the addition of an oxygen atom to the drug molecule . This suggests that the compound of interest may also be susceptible to metabolic transformations, potentially affecting its pharmacological profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives can be inferred from their molecular structure and the presence of functional groups. For example, the Schiff base compound mentioned in paper exhibits tautomerism, which can influence its photochromic and thermochromic characteristics. The compound of interest, with its sulfonamide group and tetrahydrobenzo[f][1,4]oxazepin ring, would likely have distinct solubility, stability, and reactivity profiles that could be elucidated through experimental studies.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Applications
Synthesis of Heterocyclic Compounds : Research on synthetic methodologies for heterocyclic compounds, which share structural similarities with the specified compound, suggests the importance of such chemicals in the development of pharmaceuticals and advanced materials. For instance, the synthetic utilities of o-phenylenediamines for producing benzimidazoles, quinoxalines, and benzodiazepines highlight the ongoing efforts to explore novel synthesis pathways that could potentially apply to the synthesis of the specified compound.
Plastic Scintillators : The development of plastic scintillators based on polymethyl methacrylate, incorporating various luminescent dyes, demonstrates the application of complex organic molecules in materials science, particularly in radiation detection technologies. This research area might benefit from the optical or electronic properties of compounds like the one , emphasizing the relevance of such molecules in creating advanced materials with specific functional properties (Salimgareeva & Kolesov, 2005).
Environmental and Health Implications
Occurrence and Fate of Parabens : The study of the occurrence, fate, and behavior of parabens in aquatic environments reviews the environmental impact and biodegradability of organic compounds used in consumer products. This research is crucial for understanding the environmental persistence and toxicity of synthetic compounds, offering a perspective on the ecological considerations that might also apply to the compound of interest (Haman et al., 2015).
Wirkmechanismus
Target of Action
Similar compounds with an imidazole ring have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to various biochemical changes that result in their therapeutic effects .
Biochemical Pathways
Similar compounds have been reported to affect a variety of biochemical pathways, leading to their diverse range of biological activities .
Result of Action
Similar compounds have been reported to exhibit a variety of effects at the molecular and cellular levels, contributing to their therapeutic effects .
Eigenschaften
IUPAC Name |
N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-13(2)14-4-7-16(8-5-14)26(23,24)20-15-6-9-18-17(12-15)19(22)21(3)10-11-25-18/h4-9,12-13,20H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLACAMVEYIQAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2518507.png)
![(E)-1-(4-methylbenzyl)-3-(((2-(trifluoromethyl)phenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2518508.png)
![3-(1H-benzo[d]imidazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2518509.png)


![2-[2-[4-[3-[4-(1-Adamantyl)phenoxy]-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2518514.png)





![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2518525.png)
